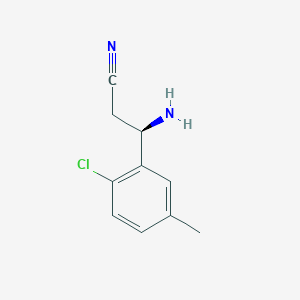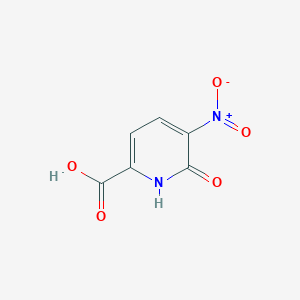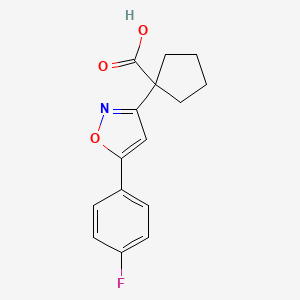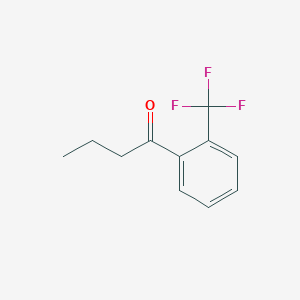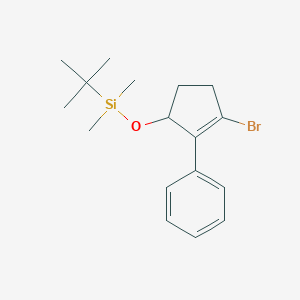
2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone is an organic compound that features a cyclopent-2-enone core with a benzyloxy and a hydroxyethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone can be achieved through several methods. One common approach involves the Baylis-Hillman reaction, which is a coupling of an activated alkene derivative with an aldehyde catalyzed by a tertiary amine such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) . The reaction conditions typically involve the use of polar, nonpolar, or protic solvents, and the reaction rate can be influenced by the choice of catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyloxy or hydroxyethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as alkoxides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学的研究の応用
2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone moiety can undergo nucleophilic addition reactions, forming covalent bonds with active site residues in enzymes or binding to receptor sites. This interaction can modulate the activity of the target protein, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(2-(Benzyloxy)-1-hydroxyethyl)cyclopent-2-enone include other cyclopent-2-enone derivatives and benzyloxy-substituted enones. Examples include:
- This compound
- 2-(2-(Methoxy)-1-hydroxyethyl)cyclopent-2-enone
- 2-(2-(Ethoxy)-1-hydroxyethyl)cyclopent-2-enone .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and hydroxyethyl substituents allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C14H16O3 |
|---|---|
分子量 |
232.27 g/mol |
IUPAC名 |
2-(1-hydroxy-2-phenylmethoxyethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H16O3/c15-13-8-4-7-12(13)14(16)10-17-9-11-5-2-1-3-6-11/h1-3,5-7,14,16H,4,8-10H2 |
InChIキー |
UCMHMFQVPDSGQZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C(=C1)C(COCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


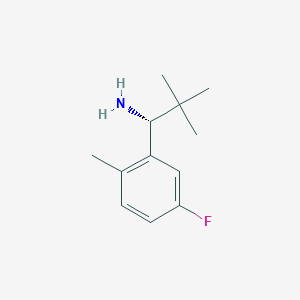

![Methyl 1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine-6-carboxylate](/img/structure/B13038653.png)
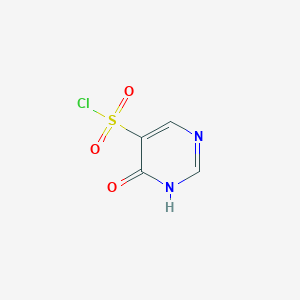
![3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13038680.png)
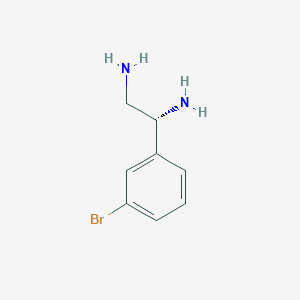
![1-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B13038691.png)
